molecular formula C17H11N3O6S B11984485 3-(4-Nitrobenzyl)-5-(3-nitrobenzylidene)-1,3-thiazolidine-2,4-dione CAS No. 307975-39-9

3-(4-Nitrobenzyl)-5-(3-nitrobenzylidene)-1,3-thiazolidine-2,4-dione

Cat. No.: B11984485
CAS No.: 307975-39-9
M. Wt: 385.4 g/mol
InChI Key: BXZGFZOJHAAJRI-OQLLNIDSSA-N
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Description

3-(4-Nitrobenzyl)-5-(3-nitrobenzylidene)-1,3-thiazolidine-2,4-dione is a complex organic compound that belongs to the class of thiazolidinediones. This compound is characterized by the presence of nitrobenzyl and nitrobenzylidene groups attached to a thiazolidine-2,4-dione core. Thiazolidinediones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Nitrobenzyl)-5-(3-nitrobenzylidene)-1,3-thiazolidine-2,4-dione typically involves the condensation of 4-nitrobenzyl chloride with 3-nitrobenzaldehyde in the presence of a base, followed by cyclization with thiourea. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Base: Sodium hydroxide or potassium carbonate

    Temperature: Reflux conditions (around 80-100°C)

    Time: Several hours to ensure complete reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Nitrobenzyl)-5-(3-nitrobenzylidene)-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Reduction: The compound can be oxidized to form corresponding nitroso derivatives using oxidizing agents like potassium permanganate.

    Substitution: The benzylidene group can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Hydrogen gas, palladium on carbon, sodium borohydride

    Substitution: Amines, thiols, alkyl halides

Major Products Formed

    Oxidation: Formation of nitroso derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of substituted thiazolidinediones

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of novel materials and as a precursor in organic synthesis.

Mechanism of Action

The mechanism of action of 3-(4-Nitrobenzyl)-5-(3-nitrobenzylidene)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in reduced inflammation. Additionally, its nitro groups can undergo redox reactions, generating reactive oxygen species that can induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Nitrobenzyl)-5-(4-nitrobenzylidene)-1,3-thiazolidine-2,4-dione
  • 3-(3-Nitrobenzyl)-5-(3-nitrobenzylidene)-1,3-thiazolidine-2,4-dione
  • 3-(4-Methoxybenzyl)-5-(3-nitrobenzylidene)-1,3-thiazolidine-2,4-dione

Uniqueness

3-(4-Nitrobenzyl)-5-(3-nitrobenzylidene)-1,3-thiazolidine-2,4-dione is unique due to the presence of both 4-nitrobenzyl and 3-nitrobenzylidene groups, which confer distinct chemical and biological properties. This dual substitution pattern enhances its reactivity and potential for diverse applications compared to similar compounds with single substitutions.

Properties

CAS No.

307975-39-9

Molecular Formula

C17H11N3O6S

Molecular Weight

385.4 g/mol

IUPAC Name

(5E)-3-[(4-nitrophenyl)methyl]-5-[(3-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C17H11N3O6S/c21-16-15(9-12-2-1-3-14(8-12)20(25)26)27-17(22)18(16)10-11-4-6-13(7-5-11)19(23)24/h1-9H,10H2/b15-9+

InChI Key

BXZGFZOJHAAJRI-OQLLNIDSSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/2\C(=O)N(C(=O)S2)CC3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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